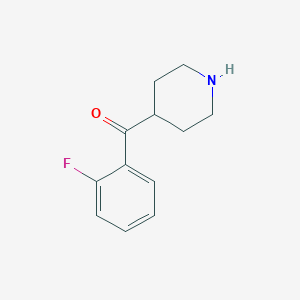
烟酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has the molecular formula C6H4NNaO2 and a molecular weight of 145.09 g/mol . This compound is commonly used in various scientific research applications due to its unique chemical properties.
科学研究应用
Sodium isonicotinate has a wide range of applications in scientific research:
作用机制
Target of Action
Sodium isonicotinate, also known as isonicotinic acid sodium salt, is a compound that has been studied for its potential biological activities .
Mode of Action
It’s worth noting that the compound is related to Methyl isonicotinate, which has been found to influence the movement of thrips . .
Biochemical Pathways
For instance, Methyl isonicotinate has been associated with calcium signaling, cAMP-mediated signaling, dopamine receptor signaling, and G-protein-coupled receptor signaling . Whether Sodium isonicotinate affects similar pathways is a topic for future research.
Result of Action
Related compounds, such as methyl isonicotinate, have been found to have antiproliferative effects on carcinoma cells . Whether Sodium isonicotinate has similar effects is a topic for future research.
Action Environment
It’s known that various environmental and stress factors can influence the secondary metabolism in medicinal plants, potentially affecting the production of compounds like sodium isonicotinate .
生化分析
Cellular Effects
Some studies suggest that it may have an impact on gene expression and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Sodium isonicotinate is not well-defined. It is known to interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Sodium isonicotinate in animal models. Therefore, it is difficult to comment on any threshold effects or toxic effects at high doses
Transport and Distribution
It is likely to interact with various transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: Sodium isonicotinate can be synthesized through the neutralization of isonicotinic acid with sodium hydroxide. The reaction typically involves dissolving isonicotinic acid in water and then adding sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain sodium isonicotinate in crystalline form .
Industrial Production Methods: In industrial settings, the production of sodium isonicotinate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems for mixing, pH adjustment, and crystallization helps in achieving consistent quality .
化学反应分析
Types of Reactions: Sodium isonicotinate undergoes various chemical reactions, including:
Oxidation: Sodium isonicotinate can be oxidized to form isonicotinic acid N-oxide.
Reduction: It can be reduced to form isonicotinamide.
Substitution: It can undergo nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products:
Oxidation: Isonicotinic acid N-oxide.
Reduction: Isonicotinamide.
Substitution: Metal isonicotinates.
相似化合物的比较
Inositol nicotinate: A niacin ester used as a vasodilator and dietary supplement.
Chromium nicotinate: Used to treat chromium deficiencies and associated symptoms.
Lanthanide isonicotinates: Coordination compounds with unique magnetic and luminescent properties.
Uniqueness: Sodium isonicotinate is unique due to its ability to form stable complexes with a wide range of metal ions, making it highly versatile in coordination chemistry. Its sodium salt form also enhances its solubility in water, which is advantageous for various applications .
属性
CAS 编号 |
16887-79-9 |
|---|---|
分子式 |
C6H5NNaO2 |
分子量 |
146.10 g/mol |
IUPAC 名称 |
sodium;pyridine-4-carboxylate |
InChI |
InChI=1S/C6H5NO2.Na/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9); |
InChI 键 |
HCYCXCGNTXGKLQ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(=O)[O-].[Na+] |
手性 SMILES |
C1=CN=CC=C1C(=O)[O-].[Na+] |
规范 SMILES |
C1=CN=CC=C1C(=O)O.[Na] |
Key on ui other cas no. |
16887-79-9 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)




![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B104865.png)



![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)

